molecular formula C18H19ClN4O2 B12496778 5-(4-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

5-(4-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B12496778
M. Wt: 358.8 g/mol
InChI Key: GJFFOBWLDRQKQQ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a piperidinyl group

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: The core structure is typically synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom with a chlorophenyl group using reagents such as chlorobenzene under specific conditions.

    Piperidinyl Substitution: The final step involves the substitution of a hydrogen atom with a piperidinyl group, often using piperidine in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-(4-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 5-(4-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one include other pyrido[2,3-d]pyrimidines with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples include:

Properties

Molecular Formula

C18H19ClN4O2

Molecular Weight

358.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C18H19ClN4O2/c19-12-6-4-11(5-7-12)13-10-14(24)20-16-15(13)17(25)22-18(21-16)23-8-2-1-3-9-23/h4-7,13H,1-3,8-10H2,(H2,20,21,22,24,25)

InChI Key

GJFFOBWLDRQKQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C4=CC=C(C=C4)Cl)C(=O)N2

Origin of Product

United States

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